Chondroitin sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Application in Osteoarthritis Management

One of the most widely studied areas of CS research is its potential role in managing osteoarthritis (OA). OA is a degenerative joint disease characterized by the breakdown of cartilage and inflammation in the joints. Studies suggest that CS may offer several benefits in OA management:

- Structure-modifying effects: CS may help protect and even stimulate the regeneration of cartilage by attracting water and nutrients to the joint and inhibiting the enzymes that break down cartilage .

- Anti-inflammatory effects: CS may possess anti-inflammatory properties by suppressing the production of inflammatory mediators like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) .

- Pain relief: While the evidence is not conclusive, some studies suggest that CS may help alleviate pain associated with OA, although the effect size may be modest .

Potential Applications beyond Osteoarthritis

Beyond OA, CS is being explored for its potential therapeutic applications in other areas:

- Regenerative medicine: CS may play a role in tissue regeneration due to its ability to interact with growth factors and other signaling molecules .

- Anti-viral and anti-parasitic effects: Certain CS variants may have potential in developing drugs to fight viral and parasitic infections .

- Cancer therapy: Specific saccharide structures in CS may be involved in regulating tumor cell behavior, suggesting potential applications in cancer treatment .

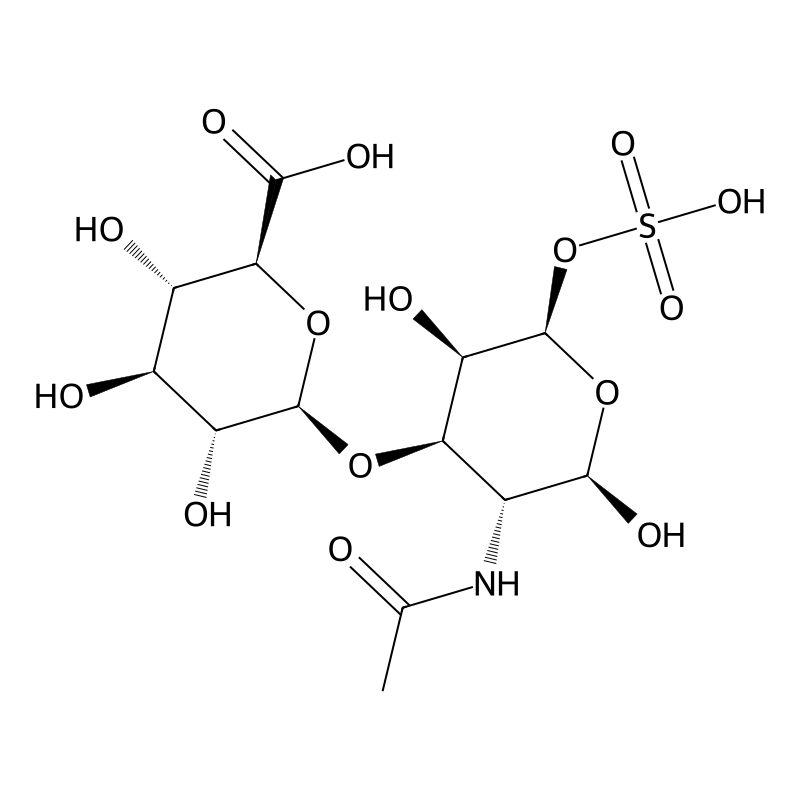

Chondroitin sulfate is a sulfated glycosaminoglycan composed of alternating units of D-glucuronic acid and N-acetyl-D-galactosamine. It is predominantly found in cartilage, providing structural support and resistance to compression. The unique structural characteristics of chondroitin sulfate, including its sulfate groups and negative charge, facilitate interactions with various biological molecules, contributing to its diverse physiological roles .

The exact mechanism of action of chondroitin sulfate in osteoarthritis is not fully understood []. However, several potential mechanisms have been proposed:

- Attracting water to cartilage: As mentioned earlier, the negatively charged sulfate groups attract water molecules, helping to hydrate and lubricate joints [].

- Stimulating cartilage repair: Chondroitin sulfate may stimulate the production of proteoglycans, the building blocks of healthy cartilage [].

- Modulating inflammation: Chondroitin sulfate might have anti-inflammatory properties that could help reduce pain and swelling in osteoarthritis [].

Chondroitin sulfate exhibits a range of biological activities, primarily related to its anti-inflammatory properties and its role in cartilage health. It stimulates the synthesis of proteoglycans and hyaluronic acid while inhibiting the production of catabolic enzymes that degrade cartilage matrix components. This makes it a potential therapeutic agent for osteoarthritis and other joint disorders . Furthermore, it has been implicated in modulating ion channel activity due to its sulfation patterns .

Chondroitin sulfate can be synthesized through various methods:

- Natural Extraction: Isolated from animal tissues, particularly cartilage.

- Enzymatic Synthesis: Utilizing enzymes like hyaluronidase for hydrolysis followed by polymerization processes involving specific sulfotransferases .

- Chemical Synthesis: Employing controlled chemical modifications to create derivatives with desired properties .

The choice of synthesis method affects the molecular weight and sulfation patterns of the final product.

Chondroitin sulfate is widely used in various fields:

- Pharmaceuticals: As a symptomatic slow-acting drug for osteoarthritis.

- Tissue Engineering: Utilized in hydrogels and scaffolds for cartilage repair and regeneration.

- Cosmetics: Incorporated into skincare products for its moisturizing properties.

- Veterinary Medicine: Used to treat joint disorders in animals .

Research has shown that chondroitin sulfate interacts with various proteins and ions, influencing biological processes. Its unique sulfation pattern allows it to bind selectively to calcium ions and modulate voltage-dependent ion channels. Studies indicate that these interactions can affect cellular signaling pathways critical for tissue repair and inflammation regulation .

Chondroitin sulfate shares structural similarities with other glycosaminoglycans but is unique due to its specific disaccharide composition and sulfation patterns. Here are some comparable compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Hyaluronic Acid | D-glucuronic acid and N-acetyl-D-glucosamine | Higher molecular weight; primarily found in synovial fluid |

| Dermatan Sulfate | D-glucuronic acid (or L-iduronic acid) and N-acetyl-D-galactosamine | Contains iduronic acid; involved in skin elasticity |

| Heparan Sulfate | D-glucosamine and D-glucuronic acid | Highly sulfated; plays roles in cell signaling |

| Keratan Sulfate | Galactose and N-acetyl-D-glucosamine | Found in cornea; involved in transparency |

Chondroitin sulfate is distinct due to its specific arrangement of sulfate groups which influence its biological activities significantly compared to these other compounds .

Enzymatic Pathways for Chain Elongation and Sulfotransferase Activity

The biosynthesis of chondroitin sulfate involves a complex orchestration of enzymatic activities that initiate chain formation and subsequently elongate the polysaccharide backbone through coordinated glycosyltransferase and sulfotransferase activities [1]. The process begins with the formation of a tetrasaccharide linkage region consisting of glucuronic acid-galactose-galactose-xylose, which is covalently attached to serine residues in core proteins [5]. Following this linkage formation, the addition of the first N-acetylgalactosamine moiety to the non-reducing end of the tetrasaccharide linker initiates the assembly of the chondroitin sulfate backbone [5].

Chain elongation proceeds through the alternating addition of glucuronic acid and N-acetylgalactosamine residues, forming the characteristic repeating disaccharide units of chondroitin sulfate [5] [9]. This polymerization process is catalyzed by bifunctional enzymes known as chondroitin synthases, which possess both beta-1,3-glucuronosyltransferase and beta-1,4-N-acetylgalactosaminyltransferase activities [3] [9]. Four human genes have been identified as encoding chondroitin sulfate synthases: chondroitin sulfate synthase-1, chondroitin sulfate synthase-3, chondroitin polymerizing factor, and chondroitin polymerizing factor-2 [5].

Recent structural studies have revealed that chondroitin sulfate chain elongation follows a disruptive rather than a processive polymerization mechanism [5]. In this mechanism, the polysaccharide chain detaches from the enzyme complex after each addition step, requiring reassembly for subsequent elongation reactions [5]. The distance between active sites in the chondroitin synthase complexes supports this disruptive mechanism, with active sites located approximately 60 angstroms apart [5].

| Enzyme | Function | Activity | Location |

|---|---|---|---|

| Chondroitin Sulfate Synthase-1 | Chain elongation | Glucuronosyltransferase-II and N-acetylgalactosaminyltransferase-II | Golgi apparatus [30] |

| Chondroitin Sulfate Synthase-3 | Chain elongation | Glucuronosyltransferase-II and N-acetylgalactosaminyltransferase-II | Golgi apparatus [30] |

| Chondroitin Polymerizing Factor | Enhances synthase activity | Polymerization enhancement | Golgi apparatus [30] |

| Chondroitin Polymerizing Factor-2 | Chain elongation | Glucuronosyltransferase activity | Golgi apparatus [30] |

The sulfation process occurs concomitantly with or shortly after chain elongation through the action of specific sulfotransferases [6] [7]. Chondroitin 4-O-sulfotransferase catalyzes the transfer of sulfate groups to the 4-position of N-acetylgalactosamine residues, while chondroitin 6-O-sulfotransferase transfers sulfate to the 6-position [6] [7]. Additionally, 2-O-sulfotransferase can modify glucuronic acid residues at the 2-position [7]. The sulfation pattern significantly influences the biological properties and chain length of the final chondroitin sulfate product [6] [9].

Research has demonstrated that sulfation occurs preferentially after the growing polysaccharide contains approximately 10 sugar residues, suggesting that early stages of polymerization proceed with minimal sulfation [6]. The presence of existing sulfate groups facilitates further sulfation reactions, indicating a cooperative mechanism in the sulfation process [6]. Partially desulfated chondroitin sulfates serve as superior sulfate acceptors compared to completely desulfated chondroitin, with the affinity of sulfotransferases increasing markedly from octasaccharide to decasaccharide substrates [6].

Role of 3'-Phosphoadenosine-5'-Phosphosulfate in Sulfation

3'-Phosphoadenosine-5'-phosphosulfate serves as the universal sulfate donor in all sulfotransferase reactions involved in chondroitin sulfate biosynthesis [10] [11] [13]. This activated sulfate compound is synthesized through a two-step enzymatic process beginning with the formation of adenosine 5'-phosphosulfate from sulfate and adenosine triphosphate, catalyzed by adenosine triphosphate sulfurylase [16]. The second step involves phosphorylation of adenosine 5'-phosphosulfate by adenosine 5'-phosphosulfate kinase using adenosine triphosphate as the phosphate donor, yielding 3'-phosphoadenosine-5'-phosphosulfate [16].

In mammals, this biosynthetic pathway is carried out by bifunctional 3'-phosphoadenosine-5'-phosphosulfate synthases, designated 3'-phosphoadenosine-5'-phosphosulfate synthase 1 and 3'-phosphoadenosine-5'-phosphosulfate synthase 2 [14] [16]. These enzymes contain both adenosine triphosphate sulfurylase and adenosine 5'-phosphosulfate kinase activities within a single polypeptide chain [13] [14]. The availability of 3'-phosphoadenosine-5'-phosphosulfate represents a critical regulatory point in chondroitin sulfate sulfation, as this cosubstrate is required in stoichiometric amounts for each sulfate group incorporated into the polysaccharide chain [10] [14].

Studies using engineered Escherichia coli strains have demonstrated that increasing intracellular 3'-phosphoadenosine-5'-phosphosulfate concentrations by approximately 1000-fold significantly enhances chondroitin sulfate production in biotransformation systems [10]. When 3'-phosphoadenosine-5'-phosphosulfate from engineered strains was employed in biotransformation reactions, a 10.4-fold increase in chondroitin sulfate production was observed compared to control conditions [10]. This finding underscores the limiting role of 3'-phosphoadenosine-5'-phosphosulfate availability in chondroitin sulfate sulfation processes [10].

The preferential undersulfation of chondroitin sulfate proteoglycans in 3'-phosphoadenosine-5'-phosphosulfate synthase 2-deficient mice provides compelling evidence for the critical role of this cosubstrate in chondroitin sulfate metabolism [14]. In these animals, chondroitin sulfate sulfation is markedly reduced while heparan sulfate sulfation remains normal, likely due to the higher affinity of heparan sulfate sulfotransferases for 3'-phosphoadenosine-5'-phosphosulfate and the lower overall demand for this cosubstrate in heparan sulfate synthesis [14]. The large number of glycosaminoglycan chains per aggrecan molecule requires substantial amounts of 3'-phosphoadenosine-5'-phosphosulfate for proper sulfation, making chondroitin sulfate proteoglycans particularly sensitive to 3'-phosphoadenosine-5'-phosphosulfate availability [14].

Biochemical analyses have revealed that in 3'-phosphoadenosine-5'-phosphosulfate synthase 2-deficient cartilage, adenosine 5'-phosphosulfate accumulates to approximately 300% of normal levels while 3'-phosphoadenosine-5'-phosphosulfate levels drop to only 9% of control values [11]. Chondroitin sulfate production in these tissues decreases to 13% of normal levels, demonstrating the direct relationship between 3'-phosphoadenosine-5'-phosphosulfate availability and chondroitin sulfate sulfation capacity [11]. The conversion efficiency of adenosine 5'-phosphosulfate to 3'-phosphoadenosine-5'-phosphosulfate also decreases from 90% in normal tissues to 55% in deficient animals, indicating impaired adenosine 5'-phosphosulfate kinase activity [11].

| Parameter | Normal Cartilage | 3'-Phosphoadenosine-5'-Phosphosulfate Synthase 2 Deficient Cartilage | Reference |

|---|---|---|---|

| Adenosine 5'-phosphosulfate levels | 100% | 300% | [11] |

| 3'-Phosphoadenosine-5'-phosphosulfate levels | 100% | 9% | [11] |

| Chondroitin sulfate production | 100% | 13% | [11] |

| Adenosine 5'-phosphosulfate to 3'-phosphoadenosine-5'-phosphosulfate conversion | 90% | 55% | [11] |

The transport of 3'-phosphoadenosine-5'-phosphosulfate into the Golgi apparatus, where sulfation reactions occur, represents another regulatory mechanism in chondroitin sulfate biosynthesis [17]. Enhanced expression of 3'-phosphoadenosine-5'-phosphosulfate transporter 1 increases the sulfation capacity of chondroitin sulfate proteoglycans in the apical secretory pathway by nearly threefold [17]. This enhancement suggests that 3'-phosphoadenosine-5'-phosphosulfate availability in the Golgi lumen can be a limiting factor for optimal sulfation, particularly in specific cellular compartments [17].

Epimerization to Dermatan Sulfate: Mechanisms and Biological Significance

The conversion of chondroitin sulfate to dermatan sulfate occurs through the epimerization of glucuronic acid residues to iduronic acid residues at the polymer level, fundamentally altering the structural and functional properties of the glycosaminoglycan chain [18] [19] [21]. This epimerization process is catalyzed by two distinct enzymes: dermatan sulfate epimerase 1 and dermatan sulfate epimerase 2, which exhibit different tissue distributions and enzymatic properties [18] [19] [23].

Dermatan sulfate epimerase 1 converts glucuronic acid to iduronic acid through a mechanism involving the abstraction of a proton from the C-5 position of glucuronic acid, followed by the addition of a proton from the opposite side of the sugar plane [18] [21]. This reaction results in the inversion of configuration at C-5, forming L-iduronic acid from D-glucuronic acid [19] [21]. The abstracted proton is subsequently released into the medium as tritiated water when using C5-3H-radiolabeled chondroitin as substrate, providing a sensitive assay for epimerase activity [18] [21].

The epimerization process exhibits a strong dependence on sulfation patterns, particularly 4-O-sulfation of adjacent N-acetylgalactosamine residues [18] [19] [23]. Dermatan 4-O-sulfotransferase 1 works in concert with dermatan sulfate epimerase 1 to facilitate the formation of long blocks of iduronic acid-containing disaccharides [18] [23]. When dermatan sulfate epimerase 1 is incubated alone with chondroitin substrate, it produces structures containing only a few adjacent iduronic acid units [18]. However, co-incubation with dermatan 4-O-sulfotransferase 1 increases the rate of epimerase activity by approximately fivefold after an initial lag phase [18].

The cooperative action between dermatan sulfate epimerase 1 and dermatan 4-O-sulfotransferase 1 has been demonstrated through multiple experimental approaches [18]. Confocal microscopy reveals that these enzymes colocalize within the Golgi apparatus, while fluorescence resonance energy transfer experiments indicate direct physical interaction between the proteins [18]. Cross-linking and immunoprecipitation studies have further confirmed that dermatan sulfate epimerase 1, dermatan sulfate epimerase 2, and dermatan 4-O-sulfotransferase 1 form hetero-oligomeric complexes [18]. Within these complexes, dermatan 4-O-sulfotransferase 1 directly interacts with dermatan sulfate epimerase 1 but not with dermatan sulfate epimerase 2 [18].

| Epimerase | Tissue Distribution | Structural Features | Activity Enhancement |

|---|---|---|---|

| Dermatan sulfate epimerase 1 | Ubiquitous, high in skin fibroblasts | N-terminal epimerase domain | 5-fold increase with dermatan 4-O-sulfotransferase 1 [18] |

| Dermatan sulfate epimerase 2 | Lower expression levels | N-terminal epimerase domain plus C-terminal sulfotransferase domain | Variable, context-dependent [23] |

The biological significance of iduronic acid formation extends beyond structural modification to include functional consequences for the resulting dermatan sulfate chains [19] [23]. Iduronic acid residues confer increased flexibility to the polysaccharide backbone due to their ability to adopt multiple conformational states, including chair, skew boat, and inverted chair conformations [19]. This flexibility contrasts with glucuronic acid residues, which predominantly exist in a single chair conformation [19]. The enhanced conformational freedom allows dermatan sulfate to engage in specific protein interactions that are not accessible to chondroitin sulfate [19] [23].

The distribution of iduronic acid within chondroitin sulfate/dermatan sulfate chains varies significantly depending on tissue type and physiological conditions [19] [23]. Iduronic acid can occur as isolated residues interspersed among glucuronic acid-containing disaccharides, in alternating patterns with glucuronic acid residues, or in long consecutive blocks of iduronic acid-containing disaccharides [19] [23]. The sulfation pattern correlates with iduronic acid distribution, as iduronic acid blocks are predominantly 4-O-sulfated with some 2-O-sulfated iduronic acid residues near the non-reducing terminals [23].

Tissue-specific variations in iduronic acid content demonstrate the regulated nature of the epimerization process [19] [23]. For instance, decorin isolated from human skin contains approximately 60% iduronic acid, mostly present in blocks, while decorin from bone contains virtually no iduronic acid [23]. This tissue-specific distribution reflects the differential expression and activity of dermatan sulfate epimerases and their regulatory cofactors [21] [23]. Physiological stimuli can also modulate epimerization, as demonstrated by the ability of transforming growth factor-beta1 to decrease iduronic acid block formation in decorin and biglycan produced by cultured fibroblasts [23].

Post-Synthetic Modifications in Extracellular Matrix Maturation

Following the initial biosynthesis and secretion of chondroitin sulfate proteoglycans, extensive post-synthetic modifications occur within the extracellular matrix environment that significantly influence the functional properties and biological activities of these macromolecules [24] [27] [28]. These modifications encompass enzymatic processing, non-enzymatic alterations, and dynamic remodeling processes that collectively contribute to extracellular matrix maturation and homeostasis [24] [27] [29].

Enzymatic post-synthetic modifications include the action of extracellular sulfotransferases and sulfatases that can alter the sulfation patterns of chondroitin sulfate chains after their deposition in the extracellular matrix [24] [25]. Extracellular sulfotransferases can add sulfate groups to previously unsulfated positions, while sulfatases can remove existing sulfate groups, creating dynamic changes in the sulfation landscape [24]. These modifications are particularly important in tissue remodeling processes and pathological conditions where altered sulfation patterns contribute to disease progression [24] [28].

The temporal regulation of post-synthetic modifications plays a crucial role in extracellular matrix maturation [27] [28]. During development and tissue morphogenesis, chondroitin sulfate proteoglycans undergo progressive modifications that correlate with changes in cellular differentiation states [27]. In cartilage tissue, the transition from proliferative to hypertrophic chondrocytes is accompanied by specific changes in chondroitin sulfate sulfation patterns and chain length distributions [27]. These modifications influence the binding affinities for various signaling molecules and growth factors, thereby modulating cellular responses during development [27].

Matrix metalloproteinases and other extracellular proteases contribute to post-synthetic processing through selective cleavage of chondroitin sulfate proteoglycan core proteins and partial degradation of glycosaminoglycan chains [28] [29]. This proteolytic processing can generate bioactive fragments with distinct functional properties compared to the intact proteoglycans [28]. For example, the degradation of chondroitin sulfate-based extracellular matrix by chondroitinase results in morphological changes in chondrocytes and increased expression of matrix metalloproteinase-13 and a disintegrin and metalloproteinase with thrombospondin motifs 5 [28].

| Modification Type | Enzymes Involved | Functional Consequences | Tissue Context |

|---|---|---|---|

| Sulfation changes | Extracellular sulfotransferases and sulfatases | Altered protein binding affinities | Multiple tissues [24] |

| Proteolytic processing | Matrix metalloproteinases | Generation of bioactive fragments | Cartilage, connective tissues [28] |

| Chain length alterations | Hyaluronidases, chondroitinases | Modified diffusion properties | Various tissues [29] |

| Cross-linking | Transglutaminases | Increased matrix stability | Skin, cartilage [27] |

The formation of intermolecular cross-links between chondroitin sulfate proteoglycans and other extracellular matrix components represents another important post-synthetic modification [27]. These cross-links can involve both covalent and non-covalent interactions, contributing to the mechanical properties and stability of the extracellular matrix [27]. Transglutaminases catalyze the formation of covalent cross-links between proteoglycan core proteins, while non-covalent associations occur through electrostatic interactions between sulfated glycosaminoglycan chains and positively charged matrix proteins [27].

The degradation products of chondroitin sulfate generated through post-synthetic processing can serve as signaling molecules that influence cellular behavior [28] [29]. These breakdown products can act as damage-associated molecular patterns that are recognized by toll-like receptors on cell surfaces [28]. The recognition of chondroitin sulfate degradation products by toll-like receptor 2 and toll-like receptor 4 triggers downstream signaling cascades involving mitogen-activated protein kinases, nuclear factor-kappaB, and signal transducer and activator of transcription 3 pathways [28]. This signaling can promote catabolic responses in chondrocytes, including increased production of inflammatory mediators and matrix-degrading enzymes [28].

Age-related changes in post-synthetic modifications contribute to the progressive decline in extracellular matrix function observed during aging [39]. The balance between matrix synthesis and degradation becomes dysregulated with age, leading to net matrix loss and altered composition [39]. Chondroitin sulfate levels decline with aging, possibly due to reduced chondrocyte numbers and altered synthetic capacity [39]. Supplementation studies have demonstrated that exogenous chondroitin sulfate can partially counteract age-related matrix degradation by promoting collagen synthesis and inhibiting inflammatory responses [39].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 11 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 4 of 11 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

25322-46-7

9007-28-7

24967-93-9

39455-18-0

Absorption Distribution and Excretion

Chondroitin sulfate is excreted in the urine as intact polymers and as partial degradation products. After intramuscular administration, about 37% of the administered dose is excreted by urine during the first 24 hours as high- and low-molecular-weight derivatives.

After intramuscular administration of chondroitin sulfate, the apparent volume of distribution was 0.40 ml/g. When administered orally, the apparent volume of distribution changed to 0.44ml/g.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Explore Compound Types